Home > Products > Screening Compounds P103305 > Josamycin (hydrochloride)
Josamycin (hydrochloride) - 11033-19-5

Josamycin (hydrochloride)

Catalog Number: EVT-270848
CAS Number: 11033-19-5
Molecular Formula: C42H70ClNO15
Molecular Weight: 864.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Josamycin HCl is a macrolide antibiotic. It is synthesized from strains of Streptomyces narbonensis var. josamyceticus var. nova
Synthesis Analysis

The synthesis of josamycin can be achieved through fermentation processes involving Streptomyces narbonensis var. josamyceticus. This method, while effective, often leads to the production of various related compounds, necessitating selective purification techniques .

In laboratory settings, total synthesis methods have been explored. For example, complex synthetic routes involve the use of carbohydrates as chiral sources and various chemical transformations such as glycosylation and lactonization to construct the antibiotic structure. These methods can yield pure forms of josamycin but are generally more intricate and less practical than fermentation .

Molecular Structure Analysis

Josamycin has a molecular formula of C₄₂H₆₉N₁₅O₁₅ and a molecular weight of approximately 827.99 g/mol. The compound features a large lactone ring characteristic of macrolides, contributing to its biological activity. Its structural integrity includes multiple hydroxyl and acetate groups that enhance its solubility and reactivity in biological systems .

Structural Data

  • CAS Registry Number: 16846-24-5
  • Melting Point: 130-133 °C (after drying)
  • Solubility: Highly soluble in methanol, ethanol, acetone; practically insoluble in water .
Chemical Reactions Analysis

Josamycin undergoes various chemical reactions that are crucial for its activity and stability. For instance, it can form complexes with metal ions, which may influence its antibacterial efficacy. Additionally, the compound can be subjected to hydrolysis under acidic or basic conditions, leading to the formation of less active metabolites. Understanding these reactions is essential for developing effective formulations and ensuring stability during storage and use .

Mechanism of Action

The mechanism of action for josamycin involves reversible binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits protein synthesis by preventing peptide bond formation during translation, ultimately leading to bacterial cell death or growth inhibition. Josamycin's action is particularly effective against Gram-positive bacteria, and it shows a lower frequency of resistance compared to other macrolide antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless needles from benzene.
  • Optical Rotation: [α]D25=70°[α]_{D}^{25}=-70° (c = 1 in ethanol).

Chemical Properties

  • pKa: 7.1 (in 40% aqueous methanol).
  • UV Max: 232 nm (in 0.001 N hydrochloric acid).
  • Solubility Profile: Very soluble in organic solvents; insoluble in non-polar solvents such as hexane .

These properties are critical for understanding how josamycin behaves in different environments and how it can be effectively formulated for therapeutic use.

Applications

Josamycin is primarily used in clinical settings as an antibiotic for treating bacterial infections, particularly those caused by susceptible strains of Gram-positive bacteria. Its applications extend to veterinary medicine as well, where it is used to treat infections in animals due to its low toxicity profile . Furthermore, ongoing research explores its potential in controlled-release formulations that enhance its therapeutic efficacy by improving bioavailability and targeting specific tissues within the body .

Introduction to Josamycin (Hydrochloride)

Historical Discovery and Development of Josamycin

Josamycin was discovered in 1964 by Japanese microbiologist Hamao Umezawa and his team during systematic screening of Actinomycetes strains. The antibiotic was isolated from Streptomyces narbonensis var. josamyceticus, a newly identified subspecies cultured from soil samples [1] [5]. Umezawa’s group characterized the compound’s antibacterial activity and published their findings in 1967, naming it "josamycin" as a derivative of the researcher’s name ("Josamycin" derives from "Josa" – an abbreviation of the Japan Antibiotics Research Association – and "mycin" denoting its microbial origin) [1]. Initial fermentation and purification processes yielded the bioactive molecule as a white crystalline powder with limited water solubility, prompting the development of the hydrochloride salt to improve bioavailability [6].

Following its discovery, josamycin underwent extensive preclinical evaluation throughout the late 1960s and 1970s. Early studies demonstrated potent activity against Gram-positive cocci and mycoplasmas, with lower toxicity compared to erythromycin in animal models [1] [2]. These promising results led to clinical development, with the antibiotic entering medical use in Japan and Europe under brand names including Josalid®, Josacine®, and Wilprafen® [5] [8]. Unlike many early macrolides, josamycin was not widely adopted in North America, resulting in a geographically distinct usage pattern concentrated in European and Asian markets. Pharmaceutical companies such as Astellas Pharma and Sanofi have been instrumental in its production and ongoing research [8]. Over decades of use, it has served as a critical alternative for penicillin-allergic patients and retains utility against certain macrolide-resistant strains due to its structural features [8].

Structural Classification Within the Macrolide Antibiotic Family

Josamycin is a 16-membered macrolide antibiotic characterized by a polyketide-derived lactone ring decorated with multiple sugar moieties. Its core structure consists of a 16-atom macrocyclic lactone (aglycone) known as leucomycin A3, differentiating it from 14-membered (erythromycin, clarithromycin) and 15-membered (azithromycin) macrolides [1] [7]. Key functional groups attached to this ring include:

  • A dimethylamino sugar (D-desosamine) at the C5 position, essential for ribosomal binding and antibacterial activity.
  • A disaccharide (mycaminose-mycarose) at the C6 position.
  • An acetyl group at the 3′′-OH of the mycarose moiety.
  • An isovaleryl ester substituent at the 4′′ position [1] [6].

These decorations critically influence josamycin’s bioactivity and pharmacokinetic profile. The isovaleryl group enhances lipophilicity, promoting tissue penetration, while the disaccharide at C6 contributes to its stability against certain macrolide resistance mechanisms [1] [9]. Chemically, josamycin hydrochloride has the molecular formula C₄₂H₆₉NO₁₅·HCl and a molecular weight of 828.006 g/mol for the free base (+ 36.46 g/mol for HCl) [6]. X-ray crystallography studies confirm its three-dimensional structure enables high-affinity binding to the bacterial 50S ribosomal subunit, specifically interacting with domain V of 23S rRNA [6] [9]. This binding inhibits protein synthesis by blocking the peptide exit tunnel and preventing translocation during elongation, leading to bacteriostatic effects [8].

  • Table 1: Structural Features of Major Macrolide Subclasses
    Macrolide SubclassRing SizeCore Representative(s)Key Structural FeaturesJosamycin Differentiation
    14-membered14 atomsErythromycin, Clarithromycin, RoxithromycinC3 cladinose sugar; lack of disaccharide at C6Josamycin has a larger 16-atom ring allowing C6 disaccharide attachment
    15-membered (Azalides)15 atomsAzithromycinNitrogen insertion; C3 cladinoseJosamycin retains oxygen-based lactone ring
    16-membered16 atomsJosamycin, Spiramycin, TylosinC6 disaccharide (mycaminose-mycarose); variable ester groupsJosamycin features 3′′-O-acetyl and 4′′-O-isovaleryl modifications enhancing stability

Importantly, josamycin’s structure confers resistance to specific inactivation mechanisms. Unlike 14- and 15-membered macrolides, it is not a substrate for Ere-type macrolide esterases prevalent in Gram-negative bacteria due to its bulky C6 disaccharide [7] [9]. However, it remains susceptible to ribosomal methylation (erm genes) and efflux mechanisms (mef, msr genes). Biochemically, josamycin exhibits remarkably high affinity for its ribosomal target, with a dissociation constant (Kd) of 5.5 nM from bacterial ribosomes, contributing to its potent intracellular activity [6].

Significance in Antimicrobial Therapy and Comparative Advantages Over Erythromycin

Josamycin demonstrates a distinct antimicrobial spectrum characterized by potent activity against Gram-positive pathogens, atypical bacteria, and some Gram-negative organisms resistant to erythromycin. Clinically, it is primarily employed for respiratory tract infections (community-acquired pneumonia, bronchitis), skin/soft tissue infections, and sexually transmitted infections caused by Chlamydia trachomatis [1] [8]. Its efficacy stems not only from intrinsic antibacterial activity but also from favorable pharmacokinetic properties. Josamycin achieves significantly higher tissue concentrations than plasma levels due to its lipophilicity. Studies in rabbits demonstrate lung tissue concentrations exceeding plasma levels by up to 10-fold within 3 hours post-administration, enabling effective eradication of intracellular pathogens like Mycoplasma pneumoniae and Legionella species [1] [6].

Compared to erythromycin, josamycin offers several therapeutic advantages:

  • Superior Tissue Penetration: Josamycin’s isovaleryl side chain enhances lipid solubility, facilitating accumulation in bronchial mucosa, lung parenchyma, and phagocytes. This results in sustained therapeutic concentrations at infection sites despite relatively low plasma levels (peak ~0.6–0.7 µg/mL after a 500 mg oral dose) [1] [4].
  • Acid Stability: Unlike erythromycin, josamycin is less susceptible to acid degradation in the stomach, ensuring higher oral bioavailability without requiring enteric coating [4] [8].
  • Activity Against Macrolide-Resistant Strains: Due to structural differences, josamycin partially overcomes resistance mediated by efflux pumps (e.g., mef genes) affecting 14- and 15-membered macrolides. It retains activity against some Mycoplasma pneumoniae and Staphylococcus aureus strains exhibiting intermediate resistance to erythromycin [1] [2] [8].
  • Synergistic Potential: Recent research demonstrates josamycin’s activity against Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae can be dramatically enhanced (MIC reductions up to 32-fold) when combined with polyaminoisoprenyl adjuvant derivatives that disrupt outer membrane permeability [3]. This positions josamycin as a promising candidate for adjuvant therapy against multidrug-resistant infections.
  • Table 2: Comparative In Vitro Activity of Josamycin vs. Erythromycin Against Key Pathogens
    PathogenJosamycin MIC₅₀ (µg/mL)Erythromycin MIC₅₀ (µg/mL)Activity Ratio (Josamycin:Erythromycin)
    Staphylococcus aureus (MSSA)0.5–1.00.25–0.5~2x higher MIC for josamycin
    Streptococcus pneumoniae (macrolide-susceptible)0.06–0.1250.03–0.06~2x higher MIC for josamycin
    Streptococcus pyogenes0.1250.06~2x higher MIC for josamycin
    Mycoplasma pneumoniae0.015–0.030.03–0.062–4x lower MIC for josamycin
    Haemophilus influenzae>1288–32Resistant (lack of OM permeability)
    Moraxella catarrhalis>1280.5–2Resistant

Furthermore, josamycin exhibits equivalent clinical efficacy to erythromycin in treating mycoplasmal pneumonia despite pharmacological differences. A double-blind study in Marine Corps recruits demonstrated identical resolution of fever and hospitalization duration (5.4 ± 1.2 days for josamycin vs. 5.1 ± 2.0 days for erythromycin; p>0.50) [2]. This clinical equivalence, combined with josamycin’s reduced gastrointestinal side effects and better tolerability in fasting patients, provides a significant therapeutic advantage [4] [8]. Crucially, josamycin demonstrates stability against emerging macrolide esterases (Est-type and Ere-type). While Ere enzymes efficiently hydrolyze erythromycin’s lactone ring, they exhibit minimal activity against 16-membered rings like josamycin due to steric hindrance from the C6 disaccharide. Similarly, the recently characterized EstX esterase, prevalent in multidrug-resistant Enterobacteriaceae, hydrolyzes tylosin and leucomycin A5 but not josamycin, underscoring its resilience amid evolving resistance mechanisms [7] [9].

  • Table 3: Resistance Mechanism Susceptibility Profile: Josamycin vs. Erythromycin
    Resistance MechanismGenetic DeterminantsEffect on ErythromycinEffect on Josamycin
    Ribosomal Methylationerm(A), erm(B), erm(C)High-level resistanceHigh-level resistance
    Efflux Pumpsmef(A), msr(A)Resistance/Reduced susceptibilityOften retained activity (structurally bypasses efflux)
    Esterase Hydrolysis (Ere-type)ere(A), ere(B)Lactone ring hydrolysis → InactivationStable (C6 disaccharide blocks access)
    Esterase Hydrolysis (Est-type)estXNot hydrolyzedStable (hydrolyzes only select 16-membered macrolides)
    Mutated Ribosomal RNA23S rRNA mutationsResistanceResistance

Properties

CAS Number

11033-19-5

Product Name

Josamycin (hydrochloride)

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;hydrochloride

Molecular Formula

C42H70ClNO15

Molecular Weight

864.5 g/mol

InChI

InChI=1S/C42H69NO15.ClH/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45;/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3;1H/b13-12+,16-14+;/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-;/m1./s1

InChI Key

TYHGHVDZSRXAKD-XLSWTIJLSA-N

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl

Solubility

Soluble in DMSO

Synonyms

Josamycin HCl; Josamycin hydrochloride; Leucomycin A3 hydrochloride;

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.